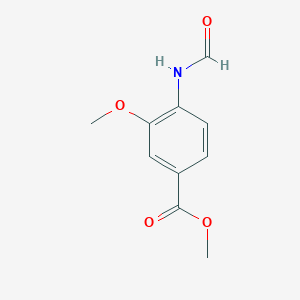

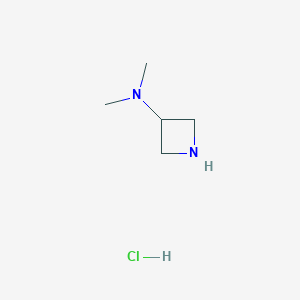

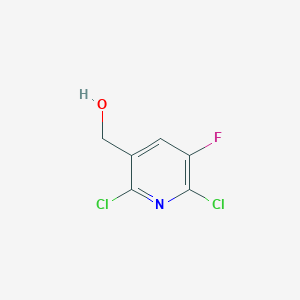

![molecular formula C15H8F6O2 B1323000 3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid CAS No. 177733-57-2](/img/structure/B1323000.png)

3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid

Übersicht

Beschreibung

The compound of interest, 3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid, is a biphenyl derivative with trifluoromethyl groups and a carboxylic acid functional group. This structure suggests potential reactivity typical of carboxylic acids and the influence of the electron-withdrawing trifluoromethyl groups on its chemical behavior.

Synthesis Analysis

The synthesis of related compounds often involves the formation of carbon-carbon bonds or the functionalization of existing aromatic rings. For instance, the synthesis of 1,3,5-tricarbonyl derivatives by condensation of 1,3-bis(silyl enol ethers) with acid chlorides demonstrates the reactivity of carboxylic acid derivatives under mild conditions . Although not directly related to the synthesis of the compound , this method highlights the potential for creating complex structures from simpler carboxylic acid derivatives.

Molecular Structure Analysis

The molecular structure of biphenyl derivatives can be quite complex, with the potential for various substituents to influence the overall geometry and electronic properties. For example, the study of tris(5-bromo-2-methoxyphenyl)bismuth dicarboxylates reveals the impact of substituents on the coordination geometry around a central atom . While this study does not directly analyze 3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid, it provides insight into how substituents can affect molecular structure.

Chemical Reactions Analysis

The presence of carboxylic acid groups in a molecule opens up a range of possible chemical reactions. For example, the ortho-substituent on phenylboronic acid catalyzed dehydrative condensation between carboxylic acids and amines, leading to amidation . This suggests that the carboxylic acid group in the compound of interest could also participate in similar condensation reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are greatly influenced by its functional groups and overall structure. For instance, the nonlinear optical properties of a pyrazole derivative were attributed to the small energy gap between the frontier molecular orbitals . Although this compound is not the same as 3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid, the study indicates how molecular structure can affect physical properties like optical activity.

Wissenschaftliche Forschungsanwendungen

-

Pharmaceutical Field

- Application : Synthesis of Pyrazole Derivatives

- Method : This compound is used in the synthesis of 30 novel pyrazole derivatives .

- Results : Most of the synthesized compounds are potent growth inhibitors of planktonic Gram-positive bacteria with minimum inhibitory concertation (MIC) values as low as 0.25 µg/mL .

-

Agrochemical Field

-

Catalyst Development

-

Organic Synthesis

-

Chemical Industry

-

Environmental Science

- Application : Determination of Ionic Perfluorinated Substances

- Method : This compound is used as a building block to synthesize the pentaamine and bis-heterocyclic libraries in determination of ionic perfluorinated substances .

- Results : The synthesized libraries are used in the analysis of leachates from landfills and sediment samples .

-

Pharmaceutical Field

- Application : Synthesis of Pyrazole Derivatives

- Method : This compound is used in the synthesis of 30 novel pyrazole derivatives .

- Results : Most of the synthesized compounds are potent growth inhibitors of planktonic Gram-positive bacteria with minimum inhibitory concertation (MIC) values as low as 0.25 µg/mL .

-

Agrochemical Field

-

Chemical Industry

-

Environmental Science

- Application : Determination of Ionic Perfluorinated Substances

- Method : This compound is used as a building block to synthesize the pentaamine and bis-heterocyclic libraries in determination of ionic perfluorinated substances .

- Results : The synthesized libraries are used in the analysis of leachates from landfills and sediment samples .

Safety And Hazards

The safety data sheet for a related compound, “3,5-BIS(TRIFLUOROMETHYL)HYDROCINNAMIC ACID”, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Eigenschaften

IUPAC Name |

3-[3,5-bis(trifluoromethyl)phenyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8F6O2/c16-14(17,18)11-5-10(6-12(7-11)15(19,20)21)8-2-1-3-9(4-8)13(22)23/h1-7H,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQHZXIFZCHSGIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8F6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70629606 | |

| Record name | 3',5'-Bis(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70629606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid | |

CAS RN |

177733-57-2 | |

| Record name | 3',5'-Bis(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70629606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

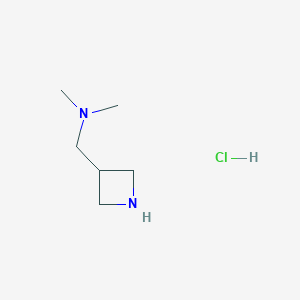

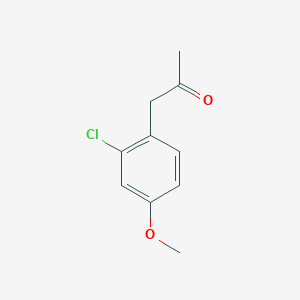

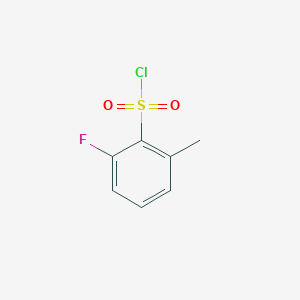

![1H-Spiro[furo[3,4-c]pyridine-3,4'-piperidin]-1-one](/img/structure/B1322930.png)